Chemical structure and properties of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine
Chemical structure and properties of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine
Scaffold Analysis, Synthetic Pathways, and Therapeutic Potential[1]
Executive Summary
This technical guide analyzes 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine , a privileged heterocyclic scaffold in medicinal chemistry.[1] Structurally composed of a bicyclic benzothiophene fused to an aminopyrimidine ring, this molecule represents a core pharmacophore used extensively in the development of ATP-competitive kinase inhibitors. Its structural architecture allows it to mimic the adenine moiety of ATP, facilitating high-affinity interactions with the hinge region of protein kinases such as PIM , JNK , and FGFR .[1] This paper details the physicochemical profile, validated synthetic protocols, and structure-activity relationship (SAR) logic driving its application in oncology and inflammatory disease research.
Structural Architecture & Physicochemical Profile[1]
The molecule is a bi-heteroaryl system where the electron-rich benzothiophene moiety functions as a lipophilic anchor, while the 2-aminopyrimidine motif serves as the primary hydrogen-bonding interface.[1]
1.1 Chemical Identity[1][2][3][4]
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Molecular Formula: C₁₂H₉N₃S[1]
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Molecular Weight: 227.29 g/mol [1]
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SMILES: Nc1nc(cc(n1)c2sc3ccccc3c2)
1.2 Calculated Physicochemical Properties (In Silico)
The following properties define the compound's "drug-likeness" and suitability as a lead fragment.
| Property | Value (Approx.) | Significance in Drug Design |
| LogP | 2.8 – 3.2 | Indicates moderate lipophilicity; suitable for cell membrane permeability.[1] |
| TPSA | ~65 Ų | Topological Polar Surface Area; suggests good oral bioavailability potential (<140 Ų). |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Critical for donor interaction with the kinase hinge region backbone (e.g., Glu/Met residues).[1] |
| H-Bond Acceptors | 3 (Pyrimidine Ns + S) | Pyrimidine N1 often acts as the primary acceptor for the hinge region.[1] |
| Rotatable Bonds | 1 | The C-C bond between the two rings allows conformational adaptation to the binding pocket. |
Synthetic Pathways[1]
The most robust method for constructing the 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine scaffold is the Suzuki-Miyaura Cross-Coupling reaction .[1] This palladium-catalyzed C-C bond formation is preferred due to its tolerance of the free amine and high regioselectivity.[1]
2.1 Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond, revealing two key precursors:[1]
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Nucleophile: 1-Benzothiophen-2-ylboronic acid (or pinacol ester).[1]
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Electrophile: 4-Chloro-2-pyrimidinamine (or 2-amino-4-chloropyrimidine).[1]
2.2 Detailed Experimental Protocol
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Scale: 1.0 mmol equivalent.
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Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ (for sterically demanding substrates).
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Solvent System: 1,4-Dioxane : Water (4:1 v/v) – Degassed.
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Base: Na₂CO₃ (2.0 eq) or K₃PO₄.
Step-by-Step Methodology:
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Charge: In a microwave-safe vial or round-bottom flask, combine 4-chloro-2-pyrimidinamine (1.0 eq) and 1-benzothiophen-2-ylboronic acid (1.1 eq).
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Solvate: Add degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M).
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Activate: Add Na₂CO₃ (2.0 eq) followed by Pd(PPh₃)₄ (5 mol%).
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Reaction: Heat to 90°C–100°C under N₂ atmosphere for 4–12 hours (or 30 mins at 120°C in a microwave reactor).
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Workup: Cool to RT, dilute with EtOAc, wash with brine/water. Dry organic layer over MgSO₄.
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Purification: Flash column chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 0–50% EtOAc). The product typically elutes as a pale yellow solid.
2.3 Visualization: Synthetic Workflow
Caption: Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.[1]
Medicinal Chemistry & Therapeutic Applications[1][5][6]
This scaffold is a classic Type I Kinase Inhibitor motif. It binds to the ATP-binding pocket of the kinase enzyme in the active conformation (DFG-in).[1]
3.1 Mechanism of Action (Hinge Binding)
The 2-aminopyrimidine moiety acts as a bidentate hydrogen bond partner:[1]
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Acceptor: The N1 nitrogen of the pyrimidine accepts a proton from the backbone amide NH of the hinge region.
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Donor: The exocyclic -NH₂ donates a proton to the backbone carbonyl oxygen of the hinge region.[1]
The benzothiophene ring extends into the hydrophobic pocket (often the Gatekeeper region), providing van der Waals interactions that boost affinity and selectivity.
3.2 Target Classes
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PIM Kinases (PIM-1, PIM-2): Overexpressed in hematological malignancies.[1] The scaffold mimics the adenine of ATP.
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JNK (c-Jun N-terminal Kinase): Involved in neurodegeneration and inflammation.[1]
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uPA (Urokinase-type Plasminogen Activator): The benzothiophene amidine derivatives inhibit uPA, relevant in cancer metastasis.
3.3 Visualization: Pharmacophore Map
Caption: Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a generic kinase.
Analytical Characterization
To validate the synthesis of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine, the following spectral data is expected:
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¹H NMR (DMSO-d₆, 400 MHz):
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Pyrimidine Protons: A doublet at ~8.3 ppm (H6) and a doublet at ~7.1 ppm (H5).
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Benzothiophene Protons: A singlet at ~8.0-8.2 ppm (H3 of thiophene) is characteristic.[1] The benzenoid protons appear as multiplets between 7.3–8.0 ppm.
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Amine: A broad singlet (exchangeable with D₂O) around 6.5–7.0 ppm, integrating for 2 protons.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Peak at m/z 228.1.
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References
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PubChem. 4-(Benzo[b]thiophen-2-yl)aniline and related structures.[1][6] National Library of Medicine. [Link][1]
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Journal of Medicinal Chemistry. Discovery of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent PIM Kinase Inhibitors.[1] ACS Publications. [Link]
-
PubMed. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK).[1][Link]
-
Molbank. Synthesis of thieno[2,3-d]pyrimidine derivatives. MDPI.[4] [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction [academia.edu]
- 3. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 4. mdpi.com [mdpi.com]
- 5. ZA200803940B - [4-(Benzo[B]thiophen-2-yl) pyrimidin-2-yl]-amine derivatives as IKK-beta inhibitors for the treatment of cancer and inflammatory diseases - Google Patents [patents.google.com]
- 6. 4-(Benzo[b]thiophen-2-yl)aniline | C14H11NS | CID 4127352 - PubChem [pubchem.ncbi.nlm.nih.gov]
